molecular formula C21H20O6 B13952672 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one CAS No. 60791-49-3

2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B13952672
CAS No.: 60791-49-3
M. Wt: 368.4 g/mol
InChI Key: CTCHDPAJHVDPRN-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a prenyl group. This compound is part of the flavonoid family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxyacetophenone and 3-methyl-2-buten-1-ol.

    Condensation Reaction: The initial step involves a condensation reaction between 2,4-dihydroxyacetophenone and 3-methyl-2-buten-1-ol under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzopyran ring structure.

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Compounds with substituted functional groups replacing the methoxy group.

Scientific Research Applications

2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and functional foods.

Mechanism of Action

The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Inhibition: It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

    Signal Transduction Modulation: The compound can modulate signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid with similar structure and biological activities.

    Naringenin: A flavonoid with similar therapeutic potential but different structural features.

Uniqueness

2-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one is unique due to its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse therapeutic effects.

Properties

CAS No.

60791-49-3

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-15-20(25)19-17(24)9-13(26-3)10-18(19)27-21(15)14-7-5-12(22)8-16(14)23/h4-5,7-10,22-24H,6H2,1-3H3

InChI Key

CTCHDPAJHVDPRN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)OC)C3=C(C=C(C=C3)O)O)C

melting_point

165 °C

physical_description

Solid

Origin of Product

United States

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